4-amino-N-(4-carbamoylphenyl)benzamide
Overview
Description
4-amino-N-(4-carbamoylphenyl)benzamide is an organic compound that serves as an important intermediate in the production of Pigment Yellow 181. This pigment is known for its high heat stability and light-fastness, making it suitable for use in various high-temperature applications, including plastics and automotive interiors .
Mechanism of Action
Target of Action
This compound is an important intermediate in the production of Pigment Yellow 181 , a heat stable and light-fast pigment used in various industrial applications . .
Mode of Action
As an intermediate in the production of Pigment Yellow 181 , it likely undergoes further chemical reactions to contribute to the formation of this pigment.
Biochemical Pathways
As an intermediate in the production of Pigment Yellow 181 , it is involved in the synthetic pathway of this pigment.
Result of Action
As an intermediate in the production of Pigment Yellow 181 , it contributes to the formation of this pigment.
Action Environment
As an intermediate in the production of Pigment Yellow 181 , it is likely that factors such as temperature and light exposure could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-amino-N-(4-carbamoylphenyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of Pigment Yellow 181, such as 4-nitrobenzoyl chloride and 4-aminobenzoyl amide . These interactions are crucial for the formation of the amide bond, which is a key step in the synthesis process. The nature of these interactions involves the formation of intermediate compounds that eventually lead to the desired product.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in the synthesis of pigments and other related compounds . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in its metabolic pathway, leading to changes in gene expression and enzyme activity. For instance, the compound binds to specific sites on enzymes, altering their conformation and activity . These binding interactions are critical for the compound’s role in biochemical reactions and its overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can impact overall cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and enzyme activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis of Pigment Yellow 181, where it interacts with enzymes such as 4-nitrobenzoyl chloride and 4-aminobenzoyl amide . These interactions are essential for the formation of intermediate compounds and the overall metabolic flux within the cell. The compound’s impact on metabolite levels can influence cellular metabolism and overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation within specific cellular compartments . The transport and distribution mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules and enzymes, thereby exerting its intended biochemical effects.
Preparation Methods
The synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide typically involves a two-step process. The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide. The second step involves the reduction of the nitro group to an amino group, resulting in the formation of this compound . Industrial production methods have optimized these steps to improve yields and reduce the use of toxic solvents .
Chemical Reactions Analysis
4-amino-N-(4-carbamoylphenyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-amino-N-(4-carbamoylphenyl)benzamide has several scientific research applications:
Biology and Medicine:
Comparison with Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide can be compared to other similar compounds such as:
4-aminobenzamide: This compound lacks the carbamoylphenyl group, making it less suitable for high-temperature applications.
4-nitro-N-(4-carbamoylphenyl)benzamide: This intermediate compound contains a nitro group instead of an amino group, which requires reduction to form this compound.
N-(4-carbamoylphenyl)benzamide: This compound lacks the amino group, which limits its reactivity in certain chemical reactions.
This compound stands out due to its balanced properties, making it a versatile intermediate for various applications.
Properties
IUPAC Name |
4-amino-N-(4-carbamoylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,15H2,(H2,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPYMSUDIVFOHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995964 | |
Record name | 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74441-06-8 | |
Record name | 4-Amino-N-[4-(aminocarbonyl)phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74441-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074441068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.